N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGIQILLWVMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[1,2-a]Pyrazine Ring Construction
The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclization reactions. A common approach involves condensing pyrrole derivatives with pyrazine precursors. For instance, Scheme 1 illustrates a Knorr-type synthesis adapted from analogous heterocyclic systems:
- Cyclocondensation : Reacting 2-aminopyrrole with a 1,2-diketone (e.g., glyoxal) in acetic acid yields the dihydropyrrolopyrazine intermediate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) saturates the ring to form the 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine backbone.
Table 1 : Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Glyoxal + Acetic Acid | Ethanol | 80 | 62 | |
| 1,2-Cyclohexanedione | THF | Reflux | 58 |
Carboxamide Formation at Position 2
The N-(4-fluorophenyl)carboxamide group is installed via nucleophilic acyl substitution. A two-step protocol is widely employed:
- Chlorination : Treat 2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.
- Aminolysis : React the acyl chloride with 4-fluoroaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Table 2 : Carboxamide Coupling Efficiency
| Acyl Chloride | Amine | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-COCl | 4-Fluoroaniline | Et₃N | 85 | 98 |
| 2-COCl | 3,4,5-Trifluoroaniline | K₂CO₃ | 78 | 95 |
Stereochemical and Regiochemical Control
While the target compound lacks chiral centers, related syntheses highlight strategies for stereoselectivity:
- Asymmetric Hydrogenation : Chiral catalysts (e.g., Ru-BINAP) enforce enantiomeric excess in saturated rings.
- Directed Ortho-Metalation : Ensures regioselective functionalization of the phenyl group.
Scalability and Industrial Adaptations
Patent CN113454088A outlines a scalable process for analogous carboxamides:
- Solvent Selection : Tetrahydrofuran (THF) or ethyl acetate improves solubility and facilitates workup.
- Catalyst Recycling : Pd catalysts recovered via filtration reduce costs.
Analytical Characterization
Critical data for validating the compound include:
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable photophysical properties.
Fluorinated Pyrazoles: These compounds have similar fluorophenyl groups and are studied for their antimicrobial and cytotoxic activities.
Uniqueness
N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific combination of a pyrrolo[1,2-a]pyrazine core with fluorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-a]pyrazine core with substitutions that enhance its biological activity. The synthesis typically involves multi-step organic reactions, starting from simpler pyrazole derivatives. The introduction of the 4-fluorophenyl group is significant for its enhanced lipophilicity and metabolic stability.
Synthesis Overview
- Starting Material : 1-Phenyl-1H-pyrazol-3-ol
- Reagents : Various aldehydes, sodium hydroxide
- Key Steps :
- Claisen–Schmidt condensation
- Oxidative cyclization
The final product is characterized using techniques such as NMR spectroscopy to confirm the structure and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has shown promise in anticancer research. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may interact with specific enzymes or receptors involved in cell cycle regulation .
The biological effects of this compound are attributed to its ability to modulate various biochemical pathways:
- Enzyme Interaction : It may inhibit enzymes critical for tumor growth.
- Receptor Modulation : Potential interaction with growth factor receptors has been noted.
- Apoptosis Induction : Evidence suggests it can trigger apoptotic pathways in malignant cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Similar ring structure; diverse activities | Antimicrobial and anticancer properties |
| Pyrazine Derivatives | Shared core structure; varied applications | Cytotoxic effects |
| Fluorinated Compounds | Increased lipophilicity; enhanced stability | Improved bioavailability |
This comparative analysis underscores the distinct advantages offered by the fluorinated pyrrolo[1,2-a]pyrazine structure in terms of biological efficacy .
Study 1: Antimicrobial Efficacy
In a controlled study involving several bacterial strains (e.g., E. coli, Staphylococcus aureus), this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests a potential role as an alternative therapeutic agent .
Study 2: Cancer Cell Line Analysis
In vitro studies on breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates compared to control groups treated with vehicle solutions .
Q & A
Basic: What are the recommended synthetic routes for N-(4-fluorophenyl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide?
Methodological Answer:
The synthesis involves three key steps:
Core Formation : Construct the pyrrolo[1,2-a]pyrazine core via intramolecular cyclization of N-alkyl-N-allyl precursors using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .
Fluorophenyl Introduction : Attach the 4-fluorophenyl group via nucleophilic aromatic substitution (SNAr) using 4-fluoroiodobenzene and a CuI/ligand catalyst system in DMF at 80–100°C .
Carboxamide Formation : React the intermediate with phenyl isocyanate in THF under basic conditions (e.g., triethylamine) to form the carboxamide moiety .
Critical Tip : Monitor reaction progress via TLC and optimize purification using silica gel chromatography (ethyl acetate/hexane gradient).
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹⁹F NMR for fluorophenyl at δ -115 to -120 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 363.152 calculated for C₂₁H₁₈FN₃O) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .
Note : X-ray crystallography (if crystals form) resolves stereochemical ambiguities; use SHELX programs for structure refinement .
Advanced: How can conflicting data on this compound’s IC₅₀ values across anticancer studies be resolved?
Methodological Answer:
Conflicting IC₅₀ values (e.g., 0.5–5.0 μM in NCI-60 cell lines) may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo®) and incubation times (48–72 hrs) .
- Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC) and include positive controls (e.g., doxorubicin).
- Solubility Factors : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
Validation : Perform dose-response curves in triplicate and validate via Western blot for apoptosis markers (e.g., caspase-3 cleavage) .
Advanced: What strategies optimize SAR for enhanced kinase inhibition?
Methodological Answer:
Focus on substituent modifications:
- Fluorophenyl Position : Para-fluorine maximizes hydrophobic interactions with kinase ATP pockets (e.g., EGFR inhibition ).
- Pyrrolo Core Rigidity : Introduce methyl groups at C3/C4 to restrict conformational flexibility, improving binding affinity .
- Carboxamide Bioisosteres : Replace with sulfonamide or urea groups to modulate solubility and hydrogen bonding .
Validation : Use molecular docking (AutoDock Vina) and in vitro kinase assays (ADP-Glo™) .
Basic: What in vitro models are suitable for initial antimicrobial screening?
Methodological Answer:
- Bacterial Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) using broth microdilution (CLSI guidelines) .
- Fungal Models : Screen against C. albicans (ATCC 90028) in RPMI-1640 medium .
- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi). Report MICs (µg/mL) with triplicate replicates .
Advanced: How to address low bioavailability in preclinical pharmacokinetic studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes + NADPH) to identify CYP450 liabilities .
- Permeability : Assess Caco-2 monolayer transport; if Papp < 1×10⁻⁶ cm/s, modify logP via prodrugs (e.g., ester derivatives) .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Toxic Reagents : Handle tert-butyl halides (alkylation) and phenyl isocyanate (carboxamation) in a fume hood with nitrile gloves .
- Waste Disposal : Quench palladium catalysts with 10% aqueous EDTA before disposal .
- Acute Toxicity : Refer to SDS for LD₅₀ data (e.g., rodent oral LD₅₀ > 500 mg/kg ).
Advanced: How to design experiments elucidating autophagy modulation mechanisms?
Methodological Answer:
- Biomarker Tracking : Use LC3-II/LC3-I ratio (Western blot) and GFP-LC3 puncta (fluorescence microscopy) .
- Lysosomal Inhibition : Co-treat with chloroquine (20 µM) to assess autophagic flux .
- Pathway Mapping : Perform RNA-seq to identify upregulated/downregulated genes (e.g., ATG5, mTOR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
